BARIUM TITANATE
Description
Early Research and Strategic Importance
Barium titanate emerged as a critical material during World War II, driven by the need to replace mica, a primary dielectric material whose supply was disrupted by U-boat blockades. Independent discoveries occurred in the U.S., Russia, and Japan, with key milestones including:
- 1941 : Thurnaurer and Deaderick (U.S.) synthesized TiO₂–BaO ceramics, achieving dielectric constants exceeding 1,000.
- 1945–1946 : Von Hippel (U.S.), Wul, and Goldman (USSR) demonstrated ferroelectric switching, proving its potential beyond capacitors.
- 1945–1946 : Crystallographic studies by Helen D. Megaw and Miyake/Ueda revealed the tetragonal phase’s structure.
Properties
Molecular Formula |
BaTiO3 BaO3Ti |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
barium(2+);dioxido(oxo)titanium |
InChI |
InChI=1S/Ba.3O.Ti/q+2;;2*-1; |
InChI Key |
WNKMTAQXMLAYHX-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Ti](=O)[O-].[Ba+2] |
Synonyms |
arium titanate (BaTiO3) barium titanate(IV) barium titanate(IV), ion (2-) |
Origin of Product |
United States |
Preparation Methods
Procedure and Mechanistic Insights
The solid-state reaction method involves high-temperature calcination of stoichiometric mixtures of barium carbonate (BaCO₃) and titanium dioxide (TiO₂). The process initiates at 700°C, where BaCO₃ decomposes to BaO, which subsequently reacts with TiO₂ to form BaTiO₃. The reaction proceeds as:
Doping with strontium (Sr) or lanthanum (La) reduces the crystallization temperature to 500–600°C, as dopants disrupt the lattice and enhance ion mobility.
Parameters and Outcomes
-
Temperature : Pure BaTiO₃ forms at 800°C, while doped variants crystallize at 600°C.
-
Particle Size : 1–5 µm, with broad size distribution due to agglomeration.
-
Crystallinity : Tetragonal phase confirmed via X-ray diffraction (XRD) with lattice parameters a = 3.994 Å and c = 4.038 Å.
-
Challenges : Requires prolonged grinding for homogenization, leading to contamination and irregular morphology.
Sol-Gel Process
Steps and Precursor Chemistry
The sol-gel method employs alkoxide precursors, such as barium isopropoxide and titanium isopropoxide, dissolved in 2-methoxyethanol or ethanol. Hydrolysis and polycondensation reactions form a gel, which is dried and calcined. A modified sol-gel route using acetic acid as a chelating agent yields nanoparticles (20–50 nm) at 600°C.
Advantages:
Limitations:
Hydrothermal Synthesis
Conditions and Post-Treatment
Hydrothermal synthesis involves reacting barium hydroxide [Ba(OH)₂] and titanium tetrachloride (TiCl₄) in autoclaves at 150–250°C under autogenous pressure. Post-heating at 600°C enhances crystallinity and reduces barium vacancies, critical for photocatalytic activity.
Key Findings:
-
Particle Size : 20–100 nm, with cubic-to-tetragonal phase transition above 120°C.
-
Doping Effects : Rhodium (Rh³⁺) doping extends light absorption to 550 nm, enabling visible-light-driven H₂ evolution.
Thermal Decomposition and Co-Precipitation
Barium Titanyl Oxalate Route
A patent-pending method precipitates barium titanyl oxalate (BTO) from barium acetate, oxalic acid, and titanium oxychloride. Calcining BTO at 900°C produces sub-0.4 µm BaTiO₃ particles, though high-energy milling is necessary to deagglomerate aggregates.
Optimization Strategies:
-
Precursor Ratio : Molar Ba:Ti = 1:1 minimizes BaCO₃ impurities.
-
Atmosphere Control : Flowing argon during calcination prevents carbonate formation.
Comparative Analysis of Synthesis Methods
| Method | Precursors | Temperature (°C) | Particle Size (nm) | Crystallinity | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Solid-State Reaction | BaCO₃, TiO₂ | 700–800 | 1000–5000 | Tetragonal | Scalability, low cost | Agglomeration, coarse particles |
| Sol-Gel | Alkoxides, acetic acid | 600–700 | 20–50 | Cubic/Tetrag. | Nanoscale control, homogeneity | High precursor cost |
| Hydrothermal | Ba(OH)₂, TiCl₄ | 150–250 | 20–100 | Cubic | Ultrafine particles, low energy | Long reaction time |
| Thermal Decomposition | Barium titanyl oxalate | 900 | 300–400 | Tetragonal | High purity | Requires milling, high energy |
Chemical Reactions Analysis
Formation of Barium Titanate
Solid-state reactions this compound is often produced through solid-state reactions from barium carbonate (BaCO3) and titanium dioxide (TiO2) . The reaction proceeds as follows :
This reaction occurs at high temperatures, typically between 600°C and 950°C . The process involves the diffusion of barium and titanium ions through the solid matrix to form the BaTiO3 crystal structure .
Several factors influence the reaction, including the particle size of the starting materials, the homogeneity of the mixture, and the temperature . Mechanical activation, such as high-energy milling, can enhance the mixing of the powders and increase their reactivity .
Mechanochemical activation Mechanochemical activation involves using mechanical energy to induce chemical reactions. When BaO and TiO2 are subjected to mechanochemical treatment, the mechanical energy leads to crystal lattice deformations, increasing the material's potential energy and chemical reactivity . The initial phase involves collisions between BaO and TiO2 molecules, forming an activated complex with the chemical composition of this compound .
Etching of this compound
This compound thin films can be etched using fluorine-based plasmas . The etching process involves using gases like CF4/O2, C4F8/O2, and SF6/O2 to react with the BaTiO3 film . The use of SF6/O2 results in a higher etch rate due to the higher volatility of the etching byproducts . The etching process forms byproducts such as BaFx and CxFy . The introduction of O2 acts as a catalyst, effectively enhancing the etch rate .
X-ray photoelectron spectroscopy (XPS) is used to analyze the chemical states of the etched surfaces . The presence of fluorine (F 1s) in the XPS spectra indicates that a chemical reaction occurred during the etching process .
XPS Analysis of Etched this compound
XPS narrow-scan spectra of Ba 3d, Ti 2p, O 1s, and F 1s are obtained from BaTiO3 films etched in different fluorine-based plasma environments .
-
Ba 3d: The unetched doublet consists of two peaks at 779.9 eV and 795.1 eV, corresponding to Ba-O bonds . After exposure to CF4/O2 and C4F8/O2 plasma, the peaks shift . With SF6/O2 plasma, the shift towards higher binding energy is also observed .
-
Ti 2p: The Ti 2p peak is observed at 459.1 eV in C4F8/O2 etched samples .
-
O 1s: The O 1s peak of the as-deposited BaTiO3 film consists of three sub-peaks at 529.65 eV, 531.2 eV, and 532.4 eV, which are influenced by Ba-(O 1s), Ti-(O 1s), and C-(O 1s) bonds, respectively . After etching in fluorine-based plasma, a chemical shift towards a higher binding energy region is observed .
-
F 1s: After etching in CF4/O2, C4F8/O2, and SF6/O2 mixing gas environments, the F 1s XPS spectrum shows a peak in the region of 682 to 686 eV, with a maximum at 684.1, 683.86, and 684.02 eV, respectively .
Factors Affecting this compound Formation
Several factors affect the formation of this compound from BaCO3 and TiO2 :
Scientific Research Applications
Electronic Applications
Dielectric Capacitors
Barium titanate is widely used in the manufacture of capacitors, particularly for high-frequency circuits. Its high dielectric constant makes it an ideal material for capacitors that require miniaturization without sacrificing performance. The material’s ability to maintain a stable dielectric constant under varying temperatures enhances its reliability in electronic devices .
Photonic Devices
this compound has been employed in photonic crystal electro-optic modulators for telecommunications. These devices utilize the electro-optic effect of this compound to modulate light signals, achieving high bandwidths crucial for data networks. Research has shown that devices made from this compound films can achieve electro-optic bandwidths up to 28 GHz .
Thermistors
this compound materials exhibiting a positive temperature coefficient of resistivity are utilized as thermistors in temperature sensing and control applications. These thermistors are essential in electrical current regulation systems due to their sensitivity to temperature changes .
Biomedical Applications
Drug Delivery Systems
this compound nanoparticles have gained attention as drug carriers due to their biocompatibility and piezoelectric properties. Research indicates that these nanoparticles can facilitate targeted drug delivery and enhance therapeutic efficiency through localized stimulation .
Hyperthermia Treatment
Recent studies have explored the use of this compound core-gold shell nanoparticles in hyperthermia treatments for cancer. These nanoparticles can generate heat upon exposure to near-infrared radiation, effectively destroying cancer cells while maintaining cell viability at lower concentrations .
Bioelectronics
The integration of this compound nanoparticles in bioelectronics has opened new avenues for wearable health monitoring devices. Their piezoelectric properties allow for the generation of electrical signals in response to mechanical stimuli, making them suitable for applications in tissue engineering and bioimaging .
Energy Storage
Nanocomposites for Energy Storage
this compound is being investigated for its potential in energy storage applications due to its high dielectric constant, especially when incorporated into polymer matrices. Research indicates that this compound nanoparticles can significantly enhance the dielectric properties of composites, making them suitable for capacitive energy storage systems .
Table: Summary of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Dielectric Capacitors | Used in high-frequency electronic circuits | High dielectric constant; stable performance |
| Photonic Devices | Electro-optic modulators for telecommunications | Achieved bandwidths up to 28 GHz |
| Thermistors | Temperature sensors with positive temperature coefficient | Sensitive to temperature changes |
| Drug Delivery | Nanoparticles as carriers for targeted therapy | Enhanced therapeutic efficiency |
| Hyperthermia Treatment | Core-gold shell nanoparticles generating heat for cancer treatment | Effective at destroying cancer cells |
| Bioelectronics | Wearable devices utilizing piezoelectric properties | Suitable for tissue engineering and bioimaging |
| Energy Storage | Nanocomposites enhancing dielectric properties | Significant improvements in energy storage capacity |
Mechanism of Action
The mechanism of action of barium titanate(IV) is primarily based on its ferroelectric and piezoelectric properties. These properties arise from the spontaneous electrical polarization of the material, which can be reversed by an external electric field . This polarization effect is crucial for its applications in electronic devices, where it can store and release electrical energy efficiently. In biomedical applications, the piezoelectric properties enable it to generate micro-electric currents that enhance cellular activities, such as bone regeneration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Barium titanate is compared below with other titanates and related perovskites in terms of structure, properties, and applications.
Calcium Titanate (CaTiO₃)
- Structure : Distorted perovskite; lacks ferroelectricity at room temperature.
- Properties : Moderate dielectric constant (ε ~ 150–200), thermally stable up to 1,600°C .
- Applications : Capacitor ceramics, refractory materials.
- Comparison with BaTiO₃ : Lower dielectric permittivity but superior thermal stability.
Strontium Titanate (SrTiO₃)
- Structure : Cubic perovskite; paraelectric at room temperature.
- Properties : High dielectric tunability under electric fields, ε ~ 300–400 .
- Applications : Tunable microwave devices, substrates for superconductors.
- Comparison with BaTiO₃ : Lacks intrinsic ferroelectricity but offers field-tunable dielectric behavior.
Barium-Strontium Titanate (Ba₁₋ₓSrₓTiO₃, BST)
- Structure : Solid solution of BaTiO₃ and SrTiO₃; tunable phase transitions.
- Properties :
- Applications : Phase shifters, dynamic random-access memory (DRAM), tunable capacitors .
- Comparison with BaTiO₃ : Enhanced dielectric tunability and lower losses but requires doping for optimal performance.
This compound Variants (BaTi₄O₉, Ba₂Ti₉O₂₀)
- Structure: Non-perovskite phases (tetragonal or hexagonal).
- Properties :
- Applications : Dielectric resonators for microwave communication .
- Comparison with BaTiO₃ : Specialized for high-frequency stability rather than high permittivity.
Hollandite-Phase this compound
- Structure : Hollandite (tunnel-like structure) vs. perovskite .
- Properties :
- Applications : Solar cells, photocatalytic reactors.
- Comparison with Perovskite BaTiO₃ : Superior optical activity but lower dielectric performance.
Property Comparison Tables
Table 1: Dielectric and Optical Properties
| Compound | Structure | Dielectric Constant (ε) | Bandgap (eV) | Key Application |
|---|---|---|---|---|
| BaTiO₃ (perovskite) | Perovskite | 1,000–5,000 | 3.0–3.3 | Capacitors, Sensors |
| BaTiO₃ (hollandite) | Hollandite | N/A | 1.75–2.3 | Photocatalysis |
| BaTi₄O₉ | Tetragonal | 38 | N/A | Microwave resonators |
| BST (Ba₀.₅Sr₀.₅TiO₃) | Perovskite | 500–2,000 | 3.2 | Tunable phase shifters |
| CaTiO₃ | Distorted perovskite | 150–200 | 3.5 | Refractory ceramics |
Research Findings and Innovations
- Doping Effects: Adding H₃BO₃ or Bi₂O₃ to BaTiO₃ enhances nonlinear coefficients (e.g., for varistors) but reduces dielectric permittivity .
- Environmental Impact : BaTiO₃ is preferred over PZT due to lead-free composition, aligning with RoHS directives .
- Phase Engineering : Hollandite-phase BaTiO₃ demonstrates 90% pollutant degradation in 10 minutes under sunlight, outperforming traditional TiO₂ photocatalysts .
- Multi-Doping Strategies : Co-doping BaTiO₃ with rare-earth elements (e.g., La, Dy) improves temperature stability and piezoelectric response .
Q & A
Q. What validation criteria should be applied when reproducing historical data on this compound’s phase transitions (e.g., cubic ↔ tetragonal)?
- Methodological Answer : Replicate synthesis conditions (e.g., cooling rates) from original studies. Use differential scanning calorimetry (DSC) with high heating rates (>10°C/min) to detect transition enthalpies. Cross-check with Raman spectroscopy for soft-mode behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
